molecular formula C8H7Cl2NS B156519 N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride CAS No. 10218-95-8

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride

Cat. No.: B156519
CAS No.: 10218-95-8
M. Wt: 220.12 g/mol
InChI Key: OPKGEGFTMBPCTO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride: is an organic compound that belongs to the class of thiocarbamoyl chlorides It is characterized by the presence of a thiocarbamoyl group attached to a 4-chlorophenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride typically involves the reaction of 4-chloroaniline with methyl isothiocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with thionyl chloride to form the desired thiocarbamoyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiocarbamoyl group can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-(4-chlorophenyl)-N-methylthiocarbamate and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Major Products:

    Substitution Products: Various substituted thiocarbamoyl derivatives.

    Oxidation Products: Oxidized forms of the thiocarbamoyl group.

    Reduction Products: Reduced forms of the thiocarbamoyl group.

    Hydrolysis Products: N-(4-chlorophenyl)-N-methylthiocarbamate and hydrochloric acid.

Scientific Research Applications

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Biological Research: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    N-(4-Chlorophenyl)-N-methylthiourea: Similar structure but with a thiourea group instead of a thiocarbamoyl chloride.

    N-(4-Chlorophenyl)-N-methylcarbamate: Contains a carbamate group instead of a thiocarbamoyl chloride.

    N-(4-Chlorophenyl)-N-methylsulfonamide: Features a sulfonamide group.

Uniqueness: N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride is unique due to its specific reactivity and ability to form covalent bonds with biological molecules. This makes it a valuable tool in medicinal chemistry and biological research for studying enzyme inhibition and protein modification.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGEGFTMBPCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374041
Record name ST51041513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10218-95-8
Record name ST51041513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10218-95-8
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